molecular formula C12H12FNO3S B2819007 1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2094317-56-1

1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2819007
CAS No.: 2094317-56-1
M. Wt: 269.29
InChI Key: IFJXVUZYZAGNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a unique combination of functional groups, including a fluorobenzenesulfonyl group, an azetidine ring, and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The fluorobenzenesulfonyl group is then introduced through sulfonylation reactions, often using reagents such as fluorobenzenesulfonyl chloride. The final step involves the formation of the prop-2-en-1-one moiety through aldol condensation or similar reactions .

Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Addition: The prop-2-en-1-one moiety can undergo Michael addition reactions with nucleophiles, forming various adducts

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth. The azetidine ring and fluorobenzenesulfonyl group play crucial roles in binding to the active sites of these enzymes, enhancing the compound’s efficacy .

Comparison with Similar Compounds

1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one can be compared to other azetidine-containing compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S/c1-2-12(15)14-7-9(8-14)18(16,17)11-6-4-3-5-10(11)13/h2-6,9H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJXVUZYZAGNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.